1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione
Description
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione (CAS: 2248445-00-1) is a fluorinated diketone derivative with the molecular formula C₁₄H₁₄F₃NO₃ and a molecular weight of 301.27 g/mol . Its structure features a morpholino group (a six-membered ring containing oxygen and nitrogen) at position 1 and a 2,4,5-trifluorophenyl substituent at position 4 (Figure 1). This compound is identified as a process-related impurity in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, while the morpholino group contributes to solubility and electronic modulation.
Properties
Molecular Formula |
C14H14F3NO3 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
1-morpholin-4-yl-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C14H14F3NO3/c15-11-8-13(17)12(16)6-9(11)5-10(19)7-14(20)18-1-3-21-4-2-18/h6,8H,1-5,7H2 |
InChI Key |
CWJFNGNEUPHUID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)CC2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione typically involves the reaction of morpholine with 2,4,5-trifluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural or functional similarities with 1-Morpholino-4-(2,4,5-trifluorophenyl)-1,3-butanedione:
Structural and Electronic Differences
Morpholino vs. Non-Morpholino Derivatives
- This compound: The morpholino group enhances solubility in polar solvents due to its electron-rich oxygen and nitrogen atoms. This contrasts with 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, which lacks polar substituents and exhibits lower aqueous solubility .
- 4-Morpholinoacetophenone: Shares the morpholino group but replaces the trifluorophenyl-diketone system with an acetophenone moiety. This reduces steric hindrance, making it more reactive in nucleophilic substitutions .
Fluorination Patterns
- The 2,4,5-trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, altering reactivity compared to 4,4,4-Trifluoro-1-phenyl-1,3-butanedione , where the trifluoromethyl group directly adjacent to the diketone increases electrophilicity .
Solubility and Stability
- The morpholino group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO), whereas 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is more soluble in non-polar solvents like dichloromethane .
- Fluorinated derivatives (e.g., target compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione) exhibit enhanced thermal stability due to strong C–F bonds, contrasting with non-fluorinated analogues like 2-Bromo-1-(4-hydroxyphenyl)-1,3-butanedione, which are prone to decomposition under heat .
Pharmacological and Industrial Relevance
- This compound: As a Sitagliptin impurity, its characterization is critical for regulatory compliance and quality control .
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione : Used in coordination chemistry and as a ligand precursor for metal complexes .
- 4-Morpholinoacetophenone: A versatile intermediate in synthesizing antihistamines and antiviral agents .
Research Findings and Trends
- Crystallographic Studies: Fluorinated diketones like the target compound and pyrazole derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) exhibit predictable crystal packing due to halogen bonding and π-stacking interactions .
- Fluorine Impact: The 2,4,5-trifluorophenyl group in the target compound may improve binding affinity in drug-receptor interactions compared to mono- or di-fluorinated analogues, as seen in DPP-4 inhibitors .
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